molecular formula C27H45NO5 B1259253 Sarcochenodeoxycholic acid CAS No. 88446-86-0

Sarcochenodeoxycholic acid

Número de catálogo: B1259253
Número CAS: 88446-86-0
Peso molecular: 463.6 g/mol
Clave InChI: YZYBIGOLMMAZFK-USDKYCQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sarcochenodeoxycholic acid is a bile acid derivative, structurally related to chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver. Bile acids are critical for lipid digestion and cholesterol homeostasis. This compound is distinguished by its conjugation with sarcosine (N-methylglycine), a modification that alters its solubility, metabolic stability, and biological activity compared to unconjugated or glycine/taurine-conjugated analogs .

Propiedades

Número CAS

88446-86-0

Fórmula molecular

C27H45NO5

Peso molecular

463.6 g/mol

Nombre IUPAC

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]-methylamino]acetic acid

InChI

InChI=1S/C27H45NO5/c1-16(5-8-23(31)28(4)15-24(32)33)19-6-7-20-25-21(10-12-27(19,20)3)26(2)11-9-18(29)13-17(26)14-22(25)30/h16-22,25,29-30H,5-15H2,1-4H3,(H,32,33)/t16-,17+,18-,19-,20+,21+,22-,25+,26+,27-/m1/s1

Clave InChI

YZYBIGOLMMAZFK-USDKYCQXSA-N

SMILES

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

SMILES isomérico

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES canónico

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Sinónimos

sarcochenodeoxycholic acid

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares sarcochenodeoxycholic acid with structurally related bile acids based on hydroxylation patterns, conjugation, and key properties:

Compound Core Structure Conjugation Partner Hydroxylation Sites Solubility (Water) Key Biological Roles
This compound 3α,7α-dihydroxy-5β-cholanic acid Sarcosine (N-methylglycine) 3α, 7α Moderate Hypothesized FXR modulation, enhanced stability vs. glycine conjugates
Chenodeoxycholic acid (CDCA) 3α,7α-dihydroxy-5β-cholanic acid None (unconjugated) 3α, 7α Low Primary bile acid; activates FXR, regulates cholesterol metabolism
Glycochenodeoxycholic acid CDCA + glycine Glycine 3α, 7α High Emulsification, intestinal absorption; linked to hepatotoxicity at high concentrations
Taurochenodeoxycholic acid CDCA + taurine Taurine 3α, 7α Very high Enhanced solubility, reduced cytotoxicity vs. unconjugated CDCA
Ursodeoxycholic acid (UDCA) 3α,7β-dihydroxy-5β-cholanic acid None or taurine 3α, 7β Moderate Choleretic agent; treats cholestasis, gallstones
Deoxycholic acid 3α,12α-dihydroxy-5β-cholanic acid None 3α, 12α Low Secondary bile acid; FDA-approved for fat dissolution, cytotoxic at high doses

Key Research Findings

Conjugation Effects: Sarcosine conjugation may enhance metabolic stability compared to glycine conjugates due to the methyl group’s resistance to enzymatic cleavage . Taurochenodeoxycholic acid exhibits superior aqueous solubility (critical for biliary secretion) compared to sarcoconjugates, as shown in Avanti Polar Lipids’ product specifications .

Toxicity Profiles: Unconjugated CDCA and deoxycholic acid demonstrate dose-dependent cytotoxicity, linked to membrane disruption and apoptosis . Glycochenodeoxycholic acid is associated with cholestatic liver injury in preclinical models, whereas taurine conjugation reduces this risk .

Therapeutic Potential: Ursodeoxycholic acid’s 7β-hydroxyl configuration confers anti-apoptotic and anti-inflammatory effects, distinguishing it from 7α-hydroxy analogs like CDCA . this compound’s unique sarcosine moiety is hypothesized to improve oral bioavailability, though clinical data are lacking .

Critical Analysis of Evidence Gaps

  • Limited Direct Data: this compound is sparsely documented in the provided evidence, necessitating extrapolation from analogs. For example, glycochenodeoxycholic acid’s hepatotoxicity () suggests sarcoconjugates may require similar safety evaluations.
  • The sarcosine group’s impact on receptor binding (e.g., FXR) remains unverified.

Q & A

Q. What experimental protocols are recommended for synthesizing Sarcochenodeoxycholic acid with high purity?

Methodological Answer:

  • Follow bile acid synthesis frameworks, including enzymatic conjugation or chemical modification of precursor molecules (e.g., chenodeoxycholic acid).
  • Purification steps should involve reverse-phase HPLC with UV detection (λ = 200–210 nm) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .
  • Validate yield and purity using standardized reference materials from authoritative databases (e.g., PubChem, ChEBI).

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • Use LC-MS/MS with deuterated internal standards to correct for matrix effects.
  • Optimize extraction protocols (e.g., solid-phase extraction with C18 columns) to minimize lipid interference in serum or fecal samples .
  • Calibrate instruments using certified reference materials and report limits of detection (LOD) and quantification (LOQ) in line with ICH guidelines .

Q. How should researchers design in vitro studies to assess the hepatoprotective effects of this compound?

Methodological Answer:

  • Employ primary hepatocytes or HepG2 cell lines exposed to hepatotoxic agents (e.g., acetaminophen or ethanol).
  • Measure biomarkers like ALT, AST, and glutathione levels, ensuring triplicate experiments and appropriate controls (vehicle and positive controls) .
  • Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate dose-response relationships .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in cholesterol metabolism be resolved?

Methodological Answer:

  • Conduct systematic reviews with meta-analyses to aggregate findings across studies, stratifying by model systems (in vivo vs. in vitro) and dosage regimes .
  • Validate hypotheses using isotopic tracer studies (e.g., ¹³C-labeled cholesterol) to track metabolic flux in knockout animal models (e.g., FXR or TGR5 mutants) .
  • Address confounding variables such as gut microbiota composition through germ-free model comparisons .

Q. What strategies improve reproducibility in studies investigating this compound’s anti-inflammatory mechanisms?

Methodological Answer:

  • Standardize experimental conditions: Use defined cell culture media, specify animal strain/genetic background, and report supplier details for reagents .
  • Pre-register protocols on platforms like OSF to reduce publication bias.
  • Utilize multi-omics approaches (transcriptomics, metabolomics) to identify conserved pathways across independent studies .

Q. How do researchers reconcile discrepancies in biomarker associations (e.g., 7-ketodeoxycholic acid) observed in clinical cohorts?

Methodological Answer:

  • Perform longitudinal cohort studies with larger sample sizes to account for inter-individual variability.
  • Apply multivariate regression models adjusted for covariates (e.g., age, BMI, dietary intake) and report intraclass correlation coefficients (ICC) to assess biomarker reliability .
  • Validate findings across diverse populations using harmonized biospecimen collection protocols (e.g., standardized fasting times, storage at −80°C) .

Methodological Design and Validation

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

Methodological Answer:

  • Use nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50 values.
  • Incorporate Bayesian hierarchical models for multi-experiment data synthesis .
  • Report confidence intervals and effect sizes (e.g., Cohen’s d) to quantify clinical or biological significance .

Q. How to optimize experimental workflows for studying this compound’s interactions with nuclear receptors?

Methodological Answer:

  • Employ surface plasmon resonance (SPR) or ITC to quantify binding affinities for receptors like FXR.
  • Pair with luciferase reporter assays in transfected HEK293 cells to confirm functional activity .
  • Cross-validate results using cryo-EM or X-ray crystallography to resolve structural interactions .

Ethical and Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

Methodological Answer:

  • Adhere to FAIR data principles: Share raw datasets in repositories like Zenodo or Figshare.
  • Publish in journals supporting Registered Reports (e.g., Royal Society Open Science) to mitigate publication bias .
  • Disclose limitations transparently, including sample size constraints or methodological variability .

Q. How to ensure compliance with ethical guidelines in animal studies involving this compound?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for detailed reporting of animal husbandry, randomization, and blinding.
  • Obtain approval from institutional animal care committees (IACUC) and include approval numbers in publications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.